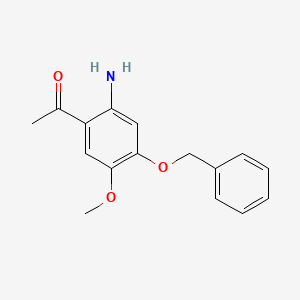

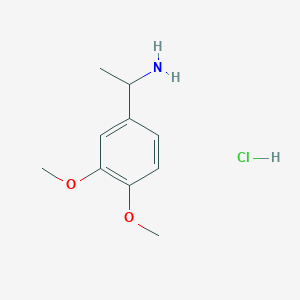

2-(Benzyloxy)-3-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

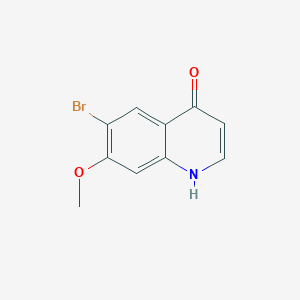

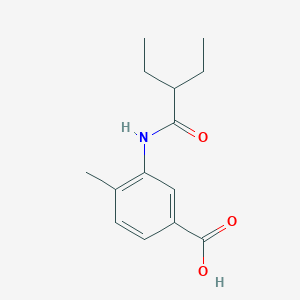

2-(Benzyloxy)-3-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as a source of aryl or vinyl groups. The presence of a benzyloxy substituent and a methyl group on the phenyl ring of this compound suggests potential for unique reactivity and applications in synthesis.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organoboranes or borate intermediates. For example, the ortho-lithiated derivative of protected phenylboronic acid can be prepared by esterification with N-butyldiethanolamine, followed by a Br/Li exchange reaction, providing a pathway to ortho-functionalized arylboronic acids and related oxaboroles . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, with appropriate protection and deprotection steps to introduce the benzyloxy and methyl groups.

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures due to their ability to form stable tautomers. For instance, 2-formylphenylboronic acids can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, with the equilibrium between these forms depending on various factors such as substituents and solvent effects . The molecular structure of this compound would likely be influenced by the electron-donating methyl group and the electron-withdrawing benzyloxy group, potentially affecting its tautomeric equilibrium and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their diverse reactivity, particularly in cross-coupling reactions. For example, 2-silylphenylboronic acids can couple with alkynes in the presence of a rhodium catalyst to form benzosiloles, involving the cleavage of a carbon-silicon bond . While the specific reactivity of this compound is not discussed, it could potentially participate in similar coupling reactions, with the benzyloxy group influencing the reaction outcome through steric or electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly influenced by their substituents. For instance, the presence of trifluoromethyl groups on a phenylboronic acid can enhance its catalytic activity in dehydrative condensation reactions . The benzyloxy and methyl substituents on this compound would contribute to its solubility, stability, and overall reactivity. Additionally, the acidity of the boronic acid OH groups can be modulated by adjacent substituents, affecting its binding to metal cations and its role in catalysis.

Safety and Hazards

While specific safety and hazard information for “2-(Benzyloxy)3-methylphenylboronic acid” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

For instance, they are synthesized via the shikimate and phenylpropanoid pathways . These compounds can affect various downstream effects, including antioxidative capacity, hormonal regulation, and nutrient mineralization .

Result of Action

Boronic acids are known to have various biological effects, depending on their specific targets and the nature of their interactions .

Propriétés

IUPAC Name |

(3-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULANZGAYLJKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)